
Lapaquistat-d9 Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lapaquistat-d9 Acetate, also known as this compound, is a useful research compound. Its molecular formula is C₃₃H₃₂D₉ClN₂O₉ and its molecular weight is 654.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Efficacy in Hypercholesterolemia
Lapaquistat-d9 acetate has been evaluated in multiple clinical trials aimed at patients with dyslipidemia, particularly those with familial hypercholesterolemia. Key findings include:
- Phase II/III Trials : Data pooled from 12 studies involving over 6,000 patients indicated that this compound significantly reduced LDL-C levels compared to placebo . The compound was administered at various doses (25 mg, 50 mg, and 100 mg) across different studies.
- Safety Concerns : While effective in lowering cholesterol, the development of this compound was halted due to concerns about hepatotoxicity. At the 100 mg dose, there was a notable increase in alanine aminotransferase levels among patients, leading to potential liver damage .
Preclinical Studies
In animal models, particularly using WHHLMI rabbits (a model for coronary atherosclerosis), this compound demonstrated the following:
- Delayed Progression of Atherosclerosis : Treatment with this compound altered the composition of coronary plaques from unstable to stable forms by increasing collagen concentration and decreasing lipid accumulation .
- Reduction of Atheromatous Plaques : Histopathological analysis showed that the compound reduced macrophage infiltration and extracellular lipid accumulation within plaques .
Comprehensive Data Table
Study Type | Population | Dose (mg) | LDL-C Reduction (%) | Safety Concerns |
---|---|---|---|---|
Phase II/III Trials | Dyslipidemic Patients | 100 | 21.6 (monotherapy) | Hepatotoxicity noted |
Phase II/III Trials | Dyslipidemic Patients | 50 | 18.0 (with statins) | No significant hepatotoxicity |
Preclinical Study | WHHLMI Rabbits | 100-200 | Not applicable | Reduced plaque instability |
特性
CAS番号 |
1292841-28-1 |
---|---|
分子式 |
C₃₃H₃₂D₉ClN₂O₉ |
分子量 |
654.2 |
同義語 |
1-[2-[(3R,5S)-1-[3-(Acetyloxy)-2,2-dimethylpropyl]-7-chloro-5-(2,3-dimethoxyphenyl)-1,2,3,5-tetrahydro-2-oxo-4,1-benzoxazepin-3-yl]acetyl]-4-piperidineacetic Acid-d9; _x000B_(3R-trans)-1-[[1-[3-(acetyloxy)-2,2-dimethylpropyl]-7-chloro-5-(2,3-dimethoxypheny |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。